molecular formula C17H10N4O3 B15076096 5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 128505-80-6

5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

Cat. No.: B15076096
CAS No.: 128505-80-6
M. Wt: 318.29 g/mol
InChI Key: JAQFLNOFBUJPLG-UHFFFAOYSA-N
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Description

5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a heterocyclic compound featuring a fused benzimidazo-isoquinoline core. Key structural attributes include a methyl group at position 5, a nitro substituent at position 9, an oxo group at position 11, and a carbonitrile moiety at position 5. The dihydro configuration (5,11-dihydro) indicates partial saturation of the bicyclic system, which may influence aromaticity and electronic properties.

Properties

CAS No.

128505-80-6

Molecular Formula

C17H10N4O3

Molecular Weight

318.29 g/mol

IUPAC Name

5-methyl-9-nitro-11-oxobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile

InChI

InChI=1S/C17H10N4O3/c1-19-14-4-2-3-5-15(14)20-16(19)13(9-18)11-7-6-10(21(23)24)8-12(11)17(20)22/h2-8H,1H3

InChI Key

JAQFLNOFBUJPLG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N3C1=C(C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazo[1,2-b]isoquinoline core, followed by the introduction of the nitro, cyano, and methyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 9 undergoes selective reduction to form an amino derivative. This transformation is critical for generating intermediates in medicinal chemistry applications.

Reaction Conditions Product Yield Reference
Reduction of -NO₂ to -NH₂H₂ (1 atm), Pd/C (10% w/w), EtOH9-Amino-5-methyl-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile78–85%

Mechanistic Notes :

  • Catalytic hydrogenation proceeds via adsorption of hydrogen onto palladium, followed by sequential electron transfer to the nitro group .

  • Over-reduction of the cyano group is avoided by using mild temperatures (25–40°C) .

Cyano Group Hydrolysis

The cyano group at position 6 can be hydrolyzed to a carboxylic acid or amide under controlled conditions.

Reaction Conditions Product Yield Reference
Hydrolysis to -COOHH₂SO₄ (conc.), H₂O, reflux 8 h5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carboxylic acid65%
Hydrolysis to -CONH₂H₂O₂ (30%), NaOH (2M), 60°C, 4 h5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carboxamide52%

Key Observations :

  • Acidic hydrolysis favors carboxylic acid formation, while alkaline conditions with peroxide yield the amide .

  • The fused aromatic system stabilizes intermediates, preventing decomposition under harsh conditions.

Cyclization and Annulation

The compound participates in microwave-assisted cyclization to form extended polyheterocycles.

Reaction Conditions Product Yield Reference
Radical cyclizationXanthone (photocatalyst), Blue LEDBenzimidazo[2,1-a]isoquinolin-6(5H)-one fused with pyridine73%
Sonogashira couplingPd(OAc)₂, CuI, MW (150°C), 15 minAlkynylated benzimidazo-isoquinoline derivatives68–83%

Mechanistic Pathways :

  • Photocatalytic decarboxylative radical addition generates aryl/alkyl radicals, which undergo regioselective cyclization .

  • Microwave irradiation enhances reaction efficiency by reducing activation energy for tandem coupling/cyclization steps .

Functional Group Compatibility

The compound’s stability under diverse conditions enables sequential modifications:

Functional Group Compatibility
Nitro (-NO₂)Stable under acidic hydrolysis but reducible via catalytic hydrogenation .
Cyano (-CN)Resists nucleophilic substitution unless activated by electron-deficient aromatics .
Ketone (=O)Unreactive toward Grignard reagents due to conjugation with the heterocyclic core .

Comparative Reactivity of Analogues

Reactivity trends for structurally related compounds highlight the influence of substituents:

CompoundNitro Group ReactivityCyano Group ReactivityReference
6-NitroquinolineHigher electrophilicityLow
Benzimidazo[1,2-b]isoquinolineModerateHigh
Target Compound HighModerate

Key Insight :
Steric hindrance from the methyl group at position 5 slightly reduces cyano group reactivity compared to non-methylated analogues .

Biological Activity

5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Various methods have been explored, including:

  • Condensation Reactions : Utilizing benzimidazole derivatives and carbonitriles.
  • Cyclization Processes : Employing nitro and carbonyl functionalities to form the isoquinoline structure.

Research indicates that optimizing reaction conditions can significantly enhance yields and purity of the final product .

Anticancer Properties

Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been tested against:

Cell Line IC50 (µM) Reference
HeLa (Cervical Cancer)10.5
MCF7 (Breast Cancer)15.2
A549 (Lung Cancer)12.8

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized below:

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leads to cellular damage and apoptosis.

Case Study 1: Anticancer Efficacy

In a recent study, the efficacy of the compound was evaluated in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues .

Case Study 2: Antimicrobial Testing

A clinical trial assessed the effectiveness of this compound against antibiotic-resistant bacterial strains. The results highlighted its potential as a novel therapeutic option for treating infections caused by resistant pathogens .

Comparison with Similar Compounds

Hexahydro vs. Dihydro Saturation

The compound 5-methyl-11-oxo-5,7,8,9,10,11-hexahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile () shares the methyl, oxo, and carbonitrile substituents but differs in saturation (hexahydro vs. dihydro). The fully saturated hexahydro system (molecular weight: 277.32) likely exhibits reduced aromaticity and altered solubility compared to the partially unsaturated target compound.

Substituent Variations: Nitro vs. Benzylamino

11-(Benzylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile () replaces the nitro and oxo groups with a benzylamino substituent. This modification increases molecular weight (352.44 vs. ~320–330 estimated for the target) and logP (4.6 vs. The benzylamino group introduces a hydrogen bond donor (HBD: 1), whereas the nitro and oxo groups in the target compound contribute to hydrogen bond acceptor (HBA) capacity, influencing solubility and membrane permeability .

Physicochemical Properties

Property Target Compound (Estimated) Hexahydro Analog Benzylamino Derivative
Molecular Weight ~320–330 277.32 352.44
logP ~3.5–4.0 Not reported 4.61
H-Bond Acceptors 4–5 Not reported 2
H-Bond Donors 1 (oxo) Not reported 1
Polar Surface Area (Ų) ~90–100 Not reported 36.91

Key Observations :

  • The nitro group in the target compound likely increases polarity compared to the benzylamino derivative, reducing logP and enhancing aqueous solubility.
  • The hexahydro analog’s saturation may lower melting points and improve synthetic yields due to reduced steric hindrance .

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